Clobutinol

Vue d'ensemble

Description

Clobutinol est un antitussif qui était autrefois distribué sous divers noms commerciaux tels que Biotussin, Lomisat, Pertoxil et Silomat . Il était utilisé pour traiter les toux irritantes non productives. En raison de son potentiel à provoquer des arythmies cardiaques et à prolonger l'intervalle QT, il a été retiré du marché en 2007 .

Applications De Recherche Scientifique

Clobutinol has been used in various scientific research applications, including:

Chemistry: It has been studied for its chemical properties and reactions, particularly in the context of synthetic organic chemistry.

Biology: Research has focused on its effects on biological systems, including its potential to cause cardiac arrhythmia.

Medicine: this compound was used as a cough suppressant before its withdrawal from the market.

Industry: This compound has been used in the pharmaceutical industry for the production of cough suppressants.

Mécanisme D'action

Target of Action

Clobutinol is a cough suppressant .

Pharmacokinetics

A study has been conducted on the pharmacokinetics of this compound in healthy volunteers following oral administration of a single dose and repeated rising doses .

Result of Action

This compound acts as a cough suppressant . It was found to potentially prolong the qt interval, which can lead to cardiac arrhythmia . Due to this risk, this compound has been withdrawn from the US and EU markets .

Action Environment

Furthermore, it has been withdrawn from the market due to potential risks of cardiac arrhythmia .

Analyse Biochimique

Biochemical Properties

These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .

Cellular Effects

It is known that Clobutinol may prolong the QT interval, which could potentially influence cell signaling pathways .

Molecular Mechanism

It is known that this compound may prolong the QT interval, suggesting that it may interact with ion channels in the heart .

Dosage Effects in Animal Models

It is known that this compound was withdrawn from the market due to potential cardiac arrhythmia in some patients , suggesting that high doses could potentially have adverse effects.

Méthodes De Préparation

Le clobutinol peut être synthétisé par une série de réactions chimiques impliquant la formation d'une fraction de phénylbutylamine. La voie de synthèse implique généralement la réaction du chlorure de 4-chlorobenzyl avec la diméthylamine, suivie de l'ajout d'un groupe butan-2-ol . Les méthodes de production industrielle impliqueraient la mise à l'échelle de ces réactions dans des conditions contrôlées pour garantir la pureté et le rendement.

Analyse Des Réactions Chimiques

Le clobutinol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools ou amines correspondants.

Substitution : Le this compound peut subir des réactions de substitution où l'atome de chlore est remplacé par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Il a été étudié pour ses propriétés chimiques et ses réactions, en particulier dans le contexte de la chimie organique synthétique.

Biologie : La recherche s'est concentrée sur ses effets sur les systèmes biologiques, y compris son potentiel à provoquer des arythmies cardiaques.

Médecine : Le this compound était utilisé comme antitussif avant son retrait du marché.

Industrie : Le this compound a été utilisé dans l'industrie pharmaceutique pour la production d'antitussifs.

Mécanisme d'action

Le mécanisme d'action exact du this compound n'est pas complètement compris. Il est considéré comme agissant sur le système nerveux central pour supprimer le réflexe de toux. Le this compound peut interagir avec les canaux potassiques, conduisant à la prolongation de l'intervalle QT et à une arythmie cardiaque potentielle . Les cibles moléculaires et les voies impliquées dans son action sont encore à l'étude.

Comparaison Avec Des Composés Similaires

Le clobutinol peut être comparé à d'autres antitussifs tels que la dextrométhorphane et la codéine. Contrairement au this compound, la dextrométhorphane et la codéine sont encore largement utilisées et ont des mécanismes d'action différents. La dextrométhorphane agit sur le récepteur sigma-1, tandis que la codéine est un opioïde qui agit sur le récepteur mu-opioïde . La propriété unique du this compound de prolonger l'intervalle QT le distingue de ces autres composés .

Activité Biologique

Clobutinol is a non-narcotic antitussive agent that has been utilized primarily for the treatment of coughs. Its biological activity encompasses various mechanisms, including effects on the central nervous system and peripheral pathways involved in cough reflex modulation. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exhibits its antitussive effects through several proposed mechanisms:

- Central Action : this compound is believed to act on the cough center in the medulla oblongata, thereby reducing the sensitivity of the cough reflex. This central mechanism is similar to that of other antitussive agents like codeine but without the narcotic effects .

- Peripheral Action : Studies suggest that this compound may also have peripheral effects by modulating sensory nerve activity in the airways. This includes potential interactions with transient receptor potential (TRP) channels, which are involved in nociception and cough reflex pathways .

- Mucokinetic Effects : this compound has been noted to influence mucus secretion, promoting a more fluid mucus that can be expectorated more easily. This property could aid in alleviating cough associated with mucus overproduction .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which play a crucial role in drug metabolism and toxicity. The understanding of its metabolic pathways is essential for predicting drug interactions and potential adverse effects .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Series on Poisoning : A documented series of poisonings involving this compound revealed significant respiratory depression and altered consciousness in patients, underscoring the importance of monitoring respiratory function during treatment .

- Long QT Syndrome : Research indicates that this compound may precipitate Long QT syndrome in susceptible individuals, suggesting caution in its use among patients with congenital heart conditions .

Research Findings

A variety of studies have investigated this compound's efficacy and safety:

- Antitussive Efficacy : In controlled trials, this compound has demonstrated significant reductions in cough frequency compared to placebo, particularly in patients with chronic cough due to respiratory conditions .

- Comparative Studies : this compound was found to be effective against cough induced by captopril, a common antihypertensive medication known to cause cough as a side effect. This positions this compound as a viable treatment option for managing drug-induced coughs .

Data Table: Summary of Biological Activities

Propriétés

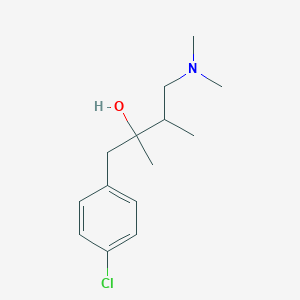

IUPAC Name |

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHHQGIIZCJATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022838 | |

| Record name | Clobutinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

145-148 | |

| Record name | Clobutinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14860-49-2, 25085-17-0 | |

| Record name | Clobutinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14860-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobutinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobutinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobutinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobutinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBUTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NY2IX043A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylenetriamine crosslinked with epichlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.